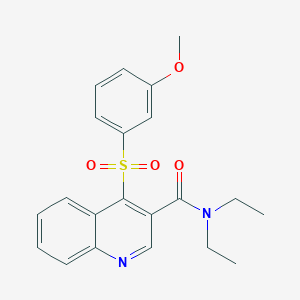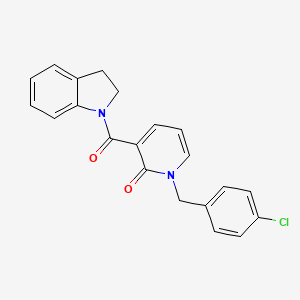
1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one, also known as AG490, is a small molecule inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a crucial role in the regulation of immune responses, cell growth, and differentiation. AG490 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Aplicaciones Científicas De Investigación
Synthesis of Heterocycles
The molecule serves as a precursor in the efficient synthesis of benzannelated heterocycles and styryl-substituted indolizines, showcasing its utility in constructing complex organic frameworks. This synthesis route is significant for developing pharmacophores and exploring new chemical entities with potential biological activities (Katritzky et al., 2000).
Crystal Structure Analysis
Investigations into the crystal structure of derivatives of 1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one have contributed to the understanding of molecular conformation, intermolecular interactions, and the stabilization mechanisms in the solid state. Such studies are crucial for the design of materials with specific properties, including pharmaceuticals and organic electronic materials (R. Vishnupriya et al., 2014).
Catalysis Applications
The molecule's derivatives have found applications as catalysts in chemical reactions. For instance, palladacycles derived from the molecule have been used as efficient catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes, demonstrating the potential of these compounds in facilitating bond-forming reactions, which are pivotal in the synthesis of complex organic molecules (M. Singh et al., 2017).
Photoinduced Tautomerization
The compound and its analogs have been studied for their behavior under photoinduced conditions, revealing insights into the excited state dynamics and tautomerization processes. These findings are significant for the development of photoresponsive materials, which have applications ranging from molecular switches to sensors (A. Kyrychenko et al., 1999).
Antimicrobial Activity
Derivatives of the molecule have been synthesized and tested for antimicrobial activity, indicating the potential for developing new antimicrobial agents. Such studies are critical in the ongoing search for new treatments for infectious diseases, given the rise of antibiotic resistance (G. Naganagowda et al., 2011).
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2/c22-17-9-7-15(8-10-17)14-23-12-3-5-18(20(23)25)21(26)24-13-11-16-4-1-2-6-19(16)24/h1-10,12H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHBVBVNBNHKML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(indoline-1-carbonyl)pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)
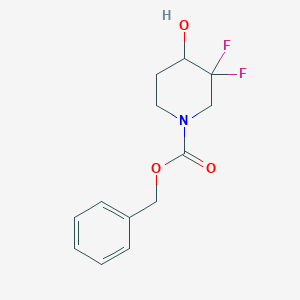
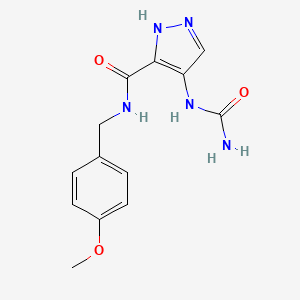
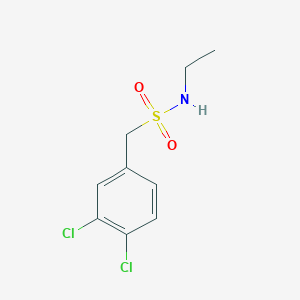
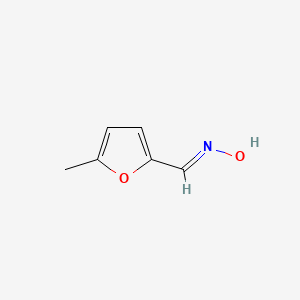
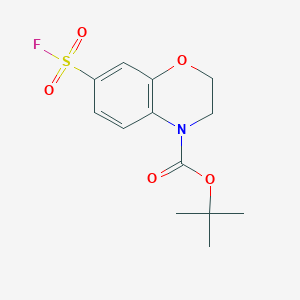
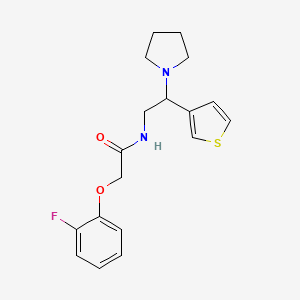

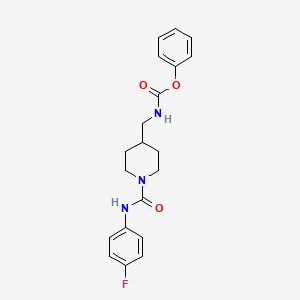

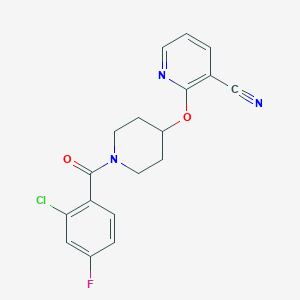
![N-(3,4-dimethoxyphenethyl)-3-(6-((4-nitrobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2566139.png)
